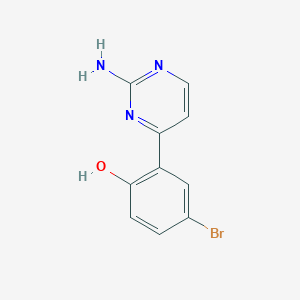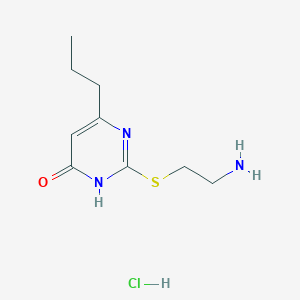
2-(2-氨基嘧啶-4-基)-4-溴苯酚
描述
“2-(2-Aminopyrimidin-4-yl)-4-bromophenol” is a chemical compound that contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a phenol group, which consists of a hydroxyl (-OH) group attached to a benzene ring, and a bromine atom attached to the phenol ring.
Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyrimidin-4-yl)-4-bromophenol” would consist of a pyrimidine ring attached to a phenol ring via a carbon-carbon bond. The pyrimidine ring would have an amino group (-NH2) attached, and the phenol ring would have a bromine atom attached .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Aminopyrimidin-4-yl)-4-bromophenol” would depend on the conditions and the reactants used. Pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and condensation reactions .
科学研究应用
金催化的环加成反应
研究表明,金催化的涉及亚胺和腈的分子间 [2+2+2] 环加成反应可用于形成 4-氨基嘧啶。这些结构在药物中很重要,因为它们对各种亚胺和腈具有优异的区域选择性 (Karad 和 Liu,2014)。
抗肿瘤化合物
一系列新的 2-(2-氨基嘧啶-4-基)苯酚衍生物作为潜在的抗肿瘤化合物合成,已显示出对 CDK1 和 CDK2 的有效抑制活性。X 射线晶体结构研究有助于了解取代基对酶促和细胞生长抑制活性的影响 (Lee、Kim 和 Jeong,2011)。
超分子卟啉阵列
2-氨基嘧啶-5-基配体已被认为有望构建具有高效光收集能力的超分子卟啉阵列。该研究合成了 5,15-双(3,5-二叔丁基苯基)卟啉的衍生物,并观察到了它们可变的紫外/可见光谱,表明超分子聚集 (Balaban 等人,2003)。
药物合成
2-氨基嘧啶衍生物在现代药物合成中至关重要。它们的化学转化和在药物合成中的应用已得到广泛综述,突出了它们作为重要药效团的作用 (Koroleva、Gusak 和 Ignatovich,2010)。
TfOH 介导的环加成反应
已经开发了 TfOH 介导的亚胺与腈的 [2 + 2 + 2] 环加成反应,以合成多取代的 4-氨基嘧啶,耐受各种官能团和反应配偶体,产率良好至极好 (Chen 等人,2016)。
抗菌席夫碱
已经研究了氨基嘧啶转化为席夫碱及其随后的抗菌活性筛选。单羟基和二羟基氨基嘧啶对细菌显示出潜力,突出了它们的医学应用 (Prasad、Radhakrishna 和 Ravi,2016)。
组胺 H4 受体配体
一系列 2-氨基嘧啶作为组胺 H4 受体 (H4R) 配体的研究表明了它们在疼痛和炎症治疗中的潜力。这些化合物的优化导致了有效的体外活性和作为抗炎剂的有效性 (Altenbach 等人,2008)。
作用机制
Target of Action
A similar compound, (7s)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4h-pyrrolo [3,2-c]pyridin-4-one, has been found to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell development .
Mode of Action
Compounds with a similar structure, such as 2-aminopyrimidin-4 (3h)-one derivatives, have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .
Biochemical Pathways
Given the potential target of gsk-3β, it can be inferred that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell development .
Result of Action
Given its potential target of gsk-3β, it can be inferred that the compound may have effects on glycogen metabolism, cell signaling, and cell development .
未来方向
生化分析
Biochemical Properties
2-(2-Aminopyrimidin-4-yl)-4-bromophenol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The interaction with protein kinases suggests that 2-(2-Aminopyrimidin-4-yl)-4-bromophenol may act as an inhibitor, potentially affecting various signaling pathways within cells . Additionally, the bromophenol group may facilitate binding to specific amino acid residues in proteins, enhancing its inhibitory effects.
Cellular Effects
The effects of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these enzymes, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol can alter gene expression and cellular metabolism. For instance, inhibition of protein kinases can lead to changes in the phosphorylation status of various proteins, thereby modulating their activity and function . This can result in altered cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol exerts its effects primarily through binding interactions with protein kinases. The aminopyrimidine ring is likely involved in hydrogen bonding and electrostatic interactions with the active site of the enzyme, while the bromophenol group may engage in hydrophobic interactions with surrounding residues . These interactions can inhibit the catalytic activity of the kinase, preventing the phosphorylation of target proteins. Additionally, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol may induce conformational changes in the enzyme, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol have been studied over various time periods. The stability of this compound is an important factor, as it can influence the duration of its biological activity. Studies have shown that 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on protein kinases, leading to prolonged alterations in cellular function.
Dosage Effects in Animal Models
The effects of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit protein kinases without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These findings suggest that there is a threshold dose beyond which the compound’s inhibitory effects are outweighed by its toxic effects. Careful dosage optimization is therefore essential for its potential therapeutic applications.
Metabolic Pathways
2-(2-Aminopyrimidin-4-yl)-4-bromophenol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases may play a role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, potentially influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, as well as its potential side effects. Studies have shown that 2-(2-Aminopyrimidin-4-yl)-4-bromophenol tends to accumulate in tissues with high protein kinase activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-(2-Aminopyrimidin-4-yl)-4-bromophenol is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic protein kinases . Additionally, post-translational modifications and targeting signals may direct 2-(2-Aminopyrimidin-4-yl)-4-bromophenol to specific organelles, such as the mitochondria or endoplasmic reticulum. These localization patterns can impact its activity and function within the cell.
属性
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNNXPMCCNPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278007 | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925003-46-9 | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)
![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)
